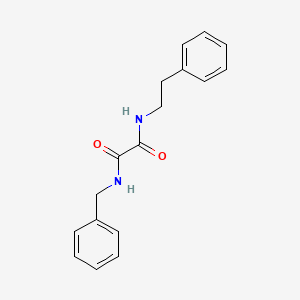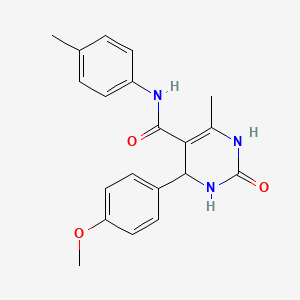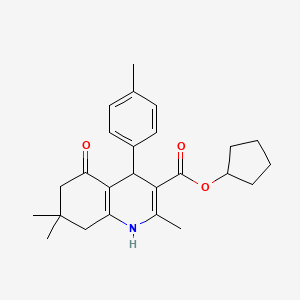![molecular formula C14H18N2O4 B6575958 N'-(2-methoxyphenyl)-N-[(oxolan-2-yl)methyl]ethanediamide CAS No. 331863-84-4](/img/structure/B6575958.png)
N'-(2-methoxyphenyl)-N-[(oxolan-2-yl)methyl]ethanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-methoxyphenyl)-N-[(oxolan-2-yl)methyl]ethanediamide, also known as NMPED, is an organic compound that is widely used in scientific research. NMPED is a synthetic derivative of the naturally occurring compound oxalic acid, and has a wide range of applications in the pharmaceutical and biotechnological industries. NMPED is a versatile compound that can be used in a variety of laboratory experiments, and has been used in a number of scientific studies.
Scientific Research Applications
N'-(2-methoxyphenyl)-N-[(oxolan-2-yl)methyl]ethanediamide has a wide range of applications in scientific research. It has been used in studies of the structure and function of enzymes and proteins, as well as in the study of biochemical and physiological processes. N'-(2-methoxyphenyl)-N-[(oxolan-2-yl)methyl]ethanediamide has also been used in the study of the pharmacology of drugs and in the development of new drugs. In addition, N'-(2-methoxyphenyl)-N-[(oxolan-2-yl)methyl]ethanediamide has been used in the study of cell membranes and in the study of the molecular basis of diseases.
Mechanism of Action
N'-(2-methoxyphenyl)-N-[(oxolan-2-yl)methyl]ethanediamide has a number of different mechanisms of action. It has been shown to act as an inhibitor of several enzymes, including cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. N'-(2-methoxyphenyl)-N-[(oxolan-2-yl)methyl]ethanediamide also has a number of other mechanisms of action, including inhibition of the enzyme nicotinamide adenine dinucleotide phosphate (NADPH) oxidase, which is involved in the production of reactive oxygen species. In addition, N'-(2-methoxyphenyl)-N-[(oxolan-2-yl)methyl]ethanediamide has been shown to act as an agonist of the G-protein coupled receptor GPR55, which is involved in the regulation of inflammation.
Biochemical and Physiological Effects
N'-(2-methoxyphenyl)-N-[(oxolan-2-yl)methyl]ethanediamide has a number of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory mediators, such as prostaglandins and leukotrienes. In addition, N'-(2-methoxyphenyl)-N-[(oxolan-2-yl)methyl]ethanediamide has been shown to inhibit the production of reactive oxygen species, which are involved in the development of oxidative stress. N'-(2-methoxyphenyl)-N-[(oxolan-2-yl)methyl]ethanediamide has also been shown to modulate the activity of several receptors, including GPR55, which is involved in the regulation of inflammation.
Advantages and Limitations for Lab Experiments
N'-(2-methoxyphenyl)-N-[(oxolan-2-yl)methyl]ethanediamide has several advantages for laboratory experiments. It is a relatively inexpensive compound, and it is relatively easy to synthesize. In addition, N'-(2-methoxyphenyl)-N-[(oxolan-2-yl)methyl]ethanediamide has a wide range of applications in scientific research, and it has been used in a number of studies. However, N'-(2-methoxyphenyl)-N-[(oxolan-2-yl)methyl]ethanediamide can be toxic at high concentrations, and it can be difficult to control the concentration of the compound in laboratory experiments.
Future Directions
N'-(2-methoxyphenyl)-N-[(oxolan-2-yl)methyl]ethanediamide has a wide range of potential applications in scientific research, and there are a number of potential future directions for research. One potential future direction is the development of novel drugs based on N'-(2-methoxyphenyl)-N-[(oxolan-2-yl)methyl]ethanediamide. Additionally, N'-(2-methoxyphenyl)-N-[(oxolan-2-yl)methyl]ethanediamide could be used as a tool to study the structure and function of proteins and enzymes, as well as to study the molecular basis of diseases. Finally, N'-(2-methoxyphenyl)-N-[(oxolan-2-yl)methyl]ethanediamide could be used in the development of new diagnostic and therapeutic agents.
Synthesis Methods
N'-(2-methoxyphenyl)-N-[(oxolan-2-yl)methyl]ethanediamide can be synthesized using a variety of methods. The most common method is the reaction of 2-methoxy-N-phenyl-ethanediamide and oxalyl chloride. This reaction is carried out in the presence of a base, such as triethylamine or pyridine. The reaction yields N'-(2-methoxyphenyl)-N-[(oxolan-2-yl)methyl]ethanediamide as a white solid. Other methods of synthesis include the reaction of oxalyl chloride with 2-methoxy-N-phenyl-ethanediamide in the presence of a base, such as triethylamine or pyridine, and the reaction of oxalyl chloride with 2-methoxy-N-phenyl-ethanediamide in the presence of a Lewis acid, such as zinc chloride or aluminum chloride.
properties
IUPAC Name |
N'-(2-methoxyphenyl)-N-(oxolan-2-ylmethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O4/c1-19-12-7-3-2-6-11(12)16-14(18)13(17)15-9-10-5-4-8-20-10/h2-3,6-7,10H,4-5,8-9H2,1H3,(H,15,17)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMMBWWCYZWYCCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C(=O)NCC2CCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxyphenyl)-N'-(tetrahydrofuran-2-ylmethyl)ethanediamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,4-difluoro-N-[3-(6-oxo-1,6-dihydropyridazin-1-yl)propyl]benzamide](/img/structure/B6575887.png)
![2,4-dimethyl-N-[3-(6-oxo-1,6-dihydropyridazin-1-yl)propyl]-1,3-thiazole-5-carboxamide](/img/structure/B6575894.png)
![5-bromo-2-ethoxy-N-[3-(6-oxo-1,6-dihydropyridazin-1-yl)propyl]benzene-1-sulfonamide](/img/structure/B6575906.png)

![4-chloro-N-{2,2,2-trichloro-1-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]ethyl}benzamide](/img/structure/B6575916.png)

![4,10-bis(3,4-dimethylphenyl)-4,10-diazatetracyclo[5.5.2.0^{2,6}.0^{8,12}]tetradec-13-ene-3,5,9,11-tetrone](/img/structure/B6575926.png)
![1,3-dimethyl-5-[(6-nitro-2H-1,3-benzodioxol-5-yl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B6575937.png)
![3-(4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-1lambda6,2-benzothiazole-1,1-dione](/img/structure/B6575938.png)


![N-(2-methylpropyl)-N'-[(pyridin-3-yl)methyl]ethanediamide](/img/structure/B6575952.png)
![7-[2-hydroxy-3-(naphthalen-2-yloxy)propyl]-3-methyl-8-sulfanyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6575972.png)
![methyl 2-{[3-cyano-4-(2-methylphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate](/img/structure/B6575980.png)